molecular formula C9H20N2O3 B588129 tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate CAS No. 140887-54-3

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

Cat. No. B588129
M. Wt: 204.27
InChI Key: RIQNSCBRYGWVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate.

  • Molecular Formula : C9H20N2O3.

  • Molecular Weight : 204.27 g/mol.

  • Physical Form : Colorless to yellow sticky oil to semi-solid.



Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butylamine with 2-amino-1-(methoxymethyl)ethanol. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.



Molecular Structure Analysis

The molecular structure consists of a tert-butyl group attached to a carbamate functional group via an aminoethyl linker. The methoxymethyl moiety adds further complexity to the structure.



Chemical Reactions Analysis

Tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Its reactivity depends on the specific reaction conditions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone) but sparingly soluble in water.

  • Melting Point : Not well-documented.

  • Boiling Point : Not well-documented.

  • Stability : Sensitive to moisture and heat.

  • Purity : Available in 95% purity.


Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This research established a rapid synthetic method for this compound, demonstrating its utility in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

  • Precursor for Foldamer Study : The compound acts as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization, showing its significance in advanced organic chemistry and molecular design (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

  • Chemosensor Development : A rhodamine-based compound related to tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate was developed as a dual chemosensor for Zn2+ and Al3+ ions. This showcases its application in analytical chemistry for detecting specific metal ions (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

  • Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, demonstrating its versatility in synthetic organic chemistry. This includes its use in synthesizing carbamate derivatives and studying their molecular structures (Bai & Wang, 2014).

  • Synthesis of Polyamides and Polyamines : This compound is involved in the synthesis of penta-N-protected polyamides and polyamines, highlighting its role in the creation of complex organic molecules (Pak & Hesse, 1998).

  • Synthesis of Amino Acids and Related Derivatives : It plays a role in the synthesis of β-amino acids, showcasing its application in developing novel amino acid derivatives (Lakner, Chu, Negrete, & Konopelski, 2003).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H335).

  • Precautionary Statements : Handle with care. Use appropriate protective equipment. Avoid contact with skin, eyes, and clothing.

  • Storage : Store at 2-8°C.


Future Directions

Further research is necessary to explore the compound’s potential applications, biological activity, and pharmacological relevance. Investigating its interactions with specific enzymes or receptors could provide valuable insights.


Please note that this analysis is based on available data, and additional research may yield more detailed information. For specific studies and references, consider consulting relevant scientific literature12.


properties

IUPAC Name

tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNSCBRYGWVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.